molecular formula C14H14BClO3 B2912757 {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid CAS No. 2246673-80-1

{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid

Cat. No.: B2912757
CAS No.: 2246673-80-1
M. Wt: 276.52
InChI Key: IQTKJCBCYXDWHU-UHFFFAOYSA-N
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Description

{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the 3-chlorophenyl and 2-methylphenyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially result in changes at the molecular level, affecting the overall function of the cell .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is commonly used in the synthesis of organoboron compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The sm cross-coupling reaction, which is commonly used in the synthesis of organoboron compounds, is known for its environmentally benign nature . This suggests that the compound could potentially be stable under various environmental conditions and that its action and efficacy could be influenced by these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 2-methylphenol.

    Formation of the Methoxy Derivative: The 3-chlorophenol is reacted with methanol in the presence of a base to form 3-chlorophenyl methoxy.

    Coupling Reaction: The 3-chlorophenyl methoxy is then coupled with 2-methylphenylboronic acid using a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction. This step forms the desired this compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: The compound can be reduced to form boronic esters or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Phenols or quinones.

    Reduction: Boronic esters or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid is used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

    Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Probes: It is used as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry:

    Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and pesticides.

    Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

  • 3-Chlorophenylboronic acid
  • 2-Methylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison:

  • Uniqueness: The presence of both 3-chlorophenyl and 2-methylphenyl groups in {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid makes it unique compared to other boronic acids. This combination of functional groups enhances its reactivity and specificity in various chemical reactions.
  • Reactivity: The compound exhibits higher reactivity in cross-coupling reactions due to the electron-withdrawing effect of the 3-chlorophenyl group and the electron-donating effect of the 2-methylphenyl group.
  • Applications: While similar compounds are used in organic synthesis, this compound offers distinct advantages in terms of selectivity and efficiency in specific applications.

Properties

IUPAC Name

[4-[(3-chlorophenyl)methoxy]-2-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BClO3/c1-10-7-13(5-6-14(10)15(17)18)19-9-11-3-2-4-12(16)8-11/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTKJCBCYXDWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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